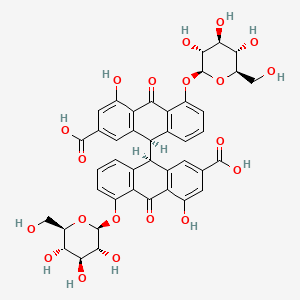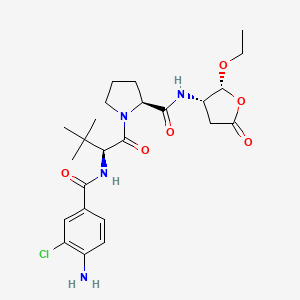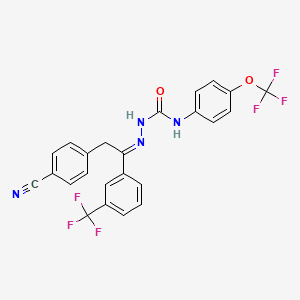
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Übersicht
Beschreibung
The compound “[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 268.7 and is stored at room temperature . Its IUPAC name is "[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]methanamine hydrochloride" .
Synthesis Analysis
The synthesis of a similar compound, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides”, was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . The targeted molecules were obtained by reacting the resulting compounds with an electrophile in an aprotic polar solvent .
Molecular Structure Analysis
The structure of the compound “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Physical And Chemical Properties Analysis
The compound “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid” has a molecular weight of 222.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been found to have significant antibacterial properties . They have been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework . These molecules have shown potential in inhibiting biofilms of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .
Hemolytic Activity
These compounds have also been studied for their hemolytic activity . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Nonlinear Optical (NLO) Material
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been used in the synthesis of new organic nonlinear optical (NLO) materials . These materials have shown significant two-photon absorption and nonlinear refraction . They have potential applications in frequency generators, optical limiters, and optical switching .
Optoelectronic Applications
The synthesized NLO materials have been found to have profound opto-electronic applications . They have facilitated laser-based industrial applications .
Alzheimer’s Disease Treatment
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .
Antifungal and Antimicrobial Applications
Sulfonamides, which can be synthesized using compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal and antimicrobial agents.
Anti-inflammatory Applications
Sulfonamides and benzodioxane containing compounds have been reported to have anti-inflammatory properties .
Anti-protozoal Applications
Sulfonamides, which can be synthesized using compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, have been reported to have anti-protozoal properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-15-10(8-14-13(15)18)9-3-4-11-12(7-9)17-6-5-16-11/h3-4,7-8H,2,5-6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWDVJIWSZYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138385 | |
| Record name | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol | |
CAS RN |
852388-84-2 | |
| Record name | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/no-structure.png)
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B3430556.png)





![2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3430617.png)
![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B3430625.png)
![2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid](/img/structure/B3430629.png)
![2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one](/img/structure/B3430638.png)

![2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B3430650.png)